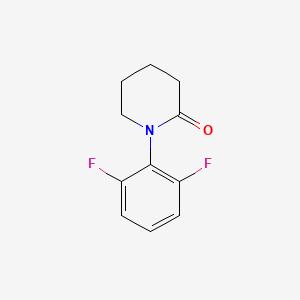![molecular formula C14H21N B13244292 N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13244292.png)
N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine is an organic compound characterized by its unique structure, which includes a tetrahydrobenzoannulene core with an isopropylamine substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine typically involves the following steps:
Formation of the Tetrahydrobenzoannulene Core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of the Isopropylamine Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the tetrahydrobenzoannulene core with isopropylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antidepressant or anticonvulsant.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The isopropylamine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
N-(Propan-2-yl)-1,3-benzothiazol-2-amine: A compound with similar structural features but different biological activities.
Uniqueness
N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine is unique due to its tetrahydrobenzoannulene core, which imparts distinct chemical and biological properties compared to other amines
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
N-propan-2-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine |
InChI |
InChI=1S/C14H21N/c1-11(2)15-14-10-6-4-8-12-7-3-5-9-13(12)14/h3,5,7,9,11,14-15H,4,6,8,10H2,1-2H3 |
InChI-Schlüssel |
JLBNXFMTKAQNKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1CCCCC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid](/img/structure/B13244221.png)
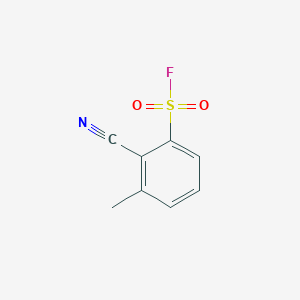
![tert-Butyl N-[4-(3-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13244226.png)
![tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13244230.png)
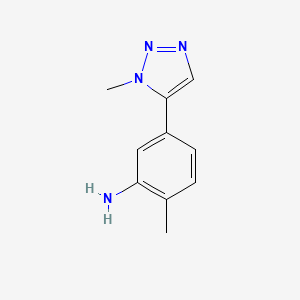
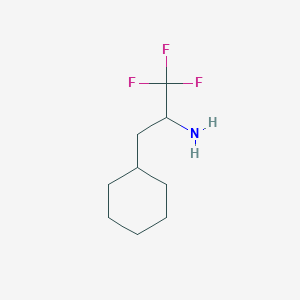

![2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13244264.png)
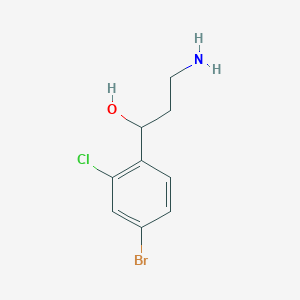

![N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13244284.png)


